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Compound of Interest

Compound Name: Thalidomide-NH-amido-C8-NH2

Cat. No.: B11933814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a
detailed synthesis protocol for Thalidomide-NH-amido-C8-NH2, a critical bifunctional linker
molecule employed in the development of Proteolysis Targeting Chimeras (PROTACS). This
molecule incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin
ligase Cereblon (CRBN), connected to an eight-carbon linker terminating in a primary amine.
This terminal amine provides a versatile attachment point for a ligand that targets a specific
protein for degradation.

Chemical Structure and Properties

The precise chemical name for Thalidomide-NH-amido-C8-NH2 is N-(8-aminooctyl)-2-((2-
(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide. Its structure consists of three
key components: the thalidomide headgroup, an ether-linked acetamide group, and a C8 alkyl
amine linker.

Table 1: Physicochemical Properties of Thalidomide-NH-amido-C8-NH2
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Property Value

CAS Number 1950635-15-0
Molecular Formula C23H30N40s6
Molecular Weight 458.51 g/mol
Appearance Solid

Solubility Soluble in DMSO

Synthesis Protocol

The synthesis of Thalidomide-NH-amido-C8-NH2 is a multi-step process that begins with the
preparation of a key intermediate, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-
yl)oxy)acetic acid, followed by its coupling to a protected diamine linker and subsequent
deprotection.

Stage 1: Synthesis of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-
dioxoisoindolin-4-yl)oxy)acetic acid (Thalidomide-O-
acetic acid)

This stage involves the etherification of 4-hydroxythalidomide with a protected bromoacetic
acid, followed by deprotection to yield the carboxylic acid intermediate.

Experimental Protocol:

» Alkylation: To a solution of 4-hydroxythalidomide (1 equivalent) in a suitable polar aprotic
solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate
(K2COs, 2-3 equivalents). Stir the mixture at room temperature for approximately 30 minutes.

o Add tert-butyl bromoacetate (1.2 equivalents) to the reaction mixture.

e Heat the mixture to 60-80°C and stir for 12-24 hours. The reaction progress should be
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

The filtrate is then concentrated under reduced pressure. The crude product is purified by
column chromatography on silica gel to yield tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-
dioxoisoindolin-4-yl)oxy)acetate.

Deprotection: Dissolve the purified tert-butyl ester in a solution of trifluoroacetic acid (TFA) in
dichloromethane (DCM) (e.g., 1:1 v/v).

Stir the reaction mixture at room temperature for 2-4 hours.

Remove the solvent and excess TFA under reduced pressure to obtain the crude 2-((2-(2,6-
dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid. This product is often used in the
next step without further purification.

Stage 2: Coupling and Deprotection to Yield
Thalidomide-NH-amido-C8-NH2

This final stage involves the amidation of the carboxylic acid intermediate with a mono-

protected 1,8-diaminooctane, followed by the removal of the protecting group.

Experimental Protocol:

Amide Coupling: Dissolve 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic
acid (1 equivalent) in DMF.

Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine
(DIPEA, 2-3 equivalents).

To this mixture, add a solution of mono-Boc-1,8-diaminooctane (1.2 equivalents) in DMF.

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

Once the reaction is complete, quench with water and extract the product with an organic
solvent such as ethyl acetate.
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the Boc-protected
intermediate.

e Boc Deprotection: Dissolve the purified Boc-protected compound in a solution of TFA in DCM
(1:1 v/v) or 4M HCI in dioxane.

 Stir the reaction at room temperature for 1-2 hours.

o Concentrate the reaction mixture under reduced pressure. The residue can be triturated with
diethyl ether to precipitate the final product, Thalidomide-NH-amido-C8-NH2, often as a
TFA or HCI salt.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Thalidomide-NH-amido-C8-
NH2.

Click to download full resolution via product page

Caption: Synthetic pathway for Thalidomide-NH-amido-C8-NH2.

Application in PROTAC Technology: Signaling
Pathway

Thalidomide-NH-amido-C8-NH2 is a key component in the construction of PROTACs. The
thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). The
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terminal amine of the C8 linker is conjugated to a ligand that binds to a specific protein of
interest (POI). This brings the POI into close proximity with the E3 ligase, leading to the
ubiquitination and subsequent degradation of the POI by the proteasome.
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Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.

 To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Structure of
Thalidomide-NH-amido-C8-NH2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933814#thalidomide-nh-amido-c8-nh2-structure-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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